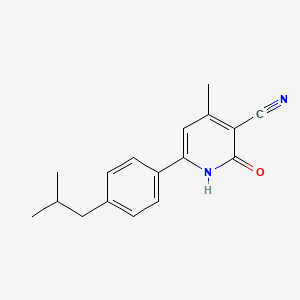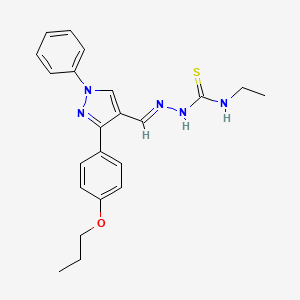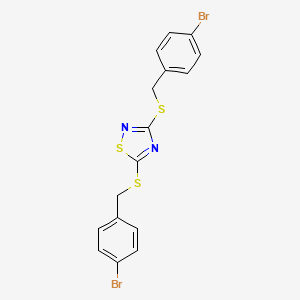
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione is a complex organic compound that belongs to the class of thiazino-triazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring fused with a triazine ring, and a nitrophenyl group attached to the thiazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carbonyl compound to form the thiazine ring.
Introduction of the Triazine Ring: The thiazine intermediate is then reacted with a triazine derivative, such as cyanuric chloride, under controlled conditions to form the fused thiazino-triazine structure.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent, such as nitric acid, to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Methyl-6-(4-aminophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione.
Aplicaciones Científicas De Investigación
2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-phenyl-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione: Lacks the nitro group, resulting in different reactivity and biological properties.
2-Methyl-6-(4-chlorophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione: Contains a chloro group instead of a nitro group, leading to different chemical behavior and applications.
Uniqueness
The presence of the nitro group in 2-Methyl-6-(4-nitrophenyl)-3H,8H-(1,3)thiazino(3,2-B)(1,2,4)triazine-3,8-dione imparts unique chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for specific research applications and industrial uses.
Propiedades
Fórmula molecular |
C13H8N4O4S |
|---|---|
Peso molecular |
316.29 g/mol |
Nombre IUPAC |
2-methyl-6-(4-nitrophenyl)-[1,3]thiazino[3,2-b][1,2,4]triazine-3,8-dione |
InChI |
InChI=1S/C13H8N4O4S/c1-7-12(19)14-13-16(15-7)11(18)6-10(22-13)8-2-4-9(5-3-8)17(20)21/h2-6H,1H3 |
Clave InChI |
XOHYFIIZLCGGTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=O)C=C(SC2=NC1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12048370.png)



![4-Bromobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12048385.png)
![2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid, AldrichCPR](/img/structure/B12048386.png)
![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)


![(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid](/img/structure/B12048425.png)
![2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12048432.png)
